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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the RNA Polymerase III (Pol III)

inhibitor, ML-60218, and its use in combination with other anti-cancer agents. The following

sections detail the synergistic effects of ML-60218 with histone deacetylase (HDAC) inhibitors,

provide experimental protocols for assessing these effects, and offer a general framework for

evaluating ML-60218 in combination with other cancer drugs.

Introduction to ML-60218
ML-60218 is a small molecule inhibitor of RNA Polymerase III, an enzyme responsible for

transcribing small non-coding RNAs such as tRNAs and 5S rRNA.[1] Pol III is often

upregulated in cancer cells to support the high demand for protein synthesis required for rapid

proliferation.[2] By inhibiting Pol III, ML-60218 can selectively impede the growth of cancer

cells.[3] The IC50 of ML-60218 has been determined to be 27 µM for human Pol III.[4]

ML-60218 in Combination with HDAC Inhibitors
Recent studies have highlighted a synergistic anti-cancer effect when combining ML-60218
with HDAC inhibitors, such as Suberoylanilide Hydroxamic Acid (SAHA) and Trichostatin A

(TSA).[5] HDAC inhibitors can induce apoptosis and cell cycle arrest in cancer cells; however,

they can also lead to an increase in tRNA expression, a potential pro-oncogenic side effect.[4]

ML-60218 can counteract this effect, leading to an enhanced overall anti-tumor response.[4][5]

This combination has shown promise in pancreatic adenocarcinoma models.[4]
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Quantitative Data on Synergistic Effects
The following tables summarize the quantitative data from studies on the combination of ML-
60218 with HDAC inhibitors.

Table 1: Effect of ML-60218 and SAHA on Anchorage-Independent Colony Formation in

Pancreatic Cancer Cells

Treatment Group Cell Line
Reduction in Colony
Formation (%)

SAHA (5 µM) PANC-1 Not Significant

ML-60218 (100 µM) PANC-1 Not Significant

SAHA (5 µM) + ML-60218 (100

µM)
PANC-1 47

Data from a soft agar assay mimicking in vivo tumor growth conditions.[5]

Table 2: Synergistic Inhibition of Exocrine Pancreas Expansion in Zebrafish Larvae

Treatment Group
Effect on Exocrine
Pancreas Size

Reduction in S-
phase (BrdU+)
Nuclei (%)

Reduction in Cell
Growth (%)

TSA No apparent reduction Not Significant Not Significant

ML-60218 No apparent reduction Not Significant Not Significant

TSA + ML-60218
Complete arrest of

expansion
23 22

Zebrafish larvae were treated for 24 hours starting at 48 hours post-fertilization.[5]
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Proposed Synergistic Mechanism of ML-60218 and HDAC Inhibitors
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Caption: Synergistic mechanism of ML-60218 and HDAC inhibitors.

Experimental Protocols
Protocol 1: Soft Agar Colony Formation Assay
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This protocol is for assessing the anchorage-independent growth of cancer cells, a hallmark of

tumorigenicity.

Materials:

PANC-1 cells

DMEM with 10% FBS

ML-60218 (100 mM stock in DMSO)

SAHA (5 mM stock in DMSO)

Agarose (low melting point)

6-well plates

Sterile PBS

Procedure:

Prepare Base Agar Layer:

Prepare a 1% agarose solution in sterile water and autoclave.

Mix the 1% agarose solution 1:1 with 2x DMEM (with 20% FBS) to get a final

concentration of 0.5% agarose in 1x DMEM with 10% FBS.

Dispense 2 ml of this mixture into each well of a 6-well plate and allow it to solidify at room

temperature.

Prepare Cell-Agar Layer:

Trypsinize and count PANC-1 cells.

Prepare a 0.7% agarose solution and mix 1:1 with 2x DMEM to get a 0.35% agarose

solution.

Resuspend 5,000 cells per well in the 0.35% agarose/DMEM mixture.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b1676661?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676661?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add the respective drugs to the cell suspension:

Control: DMSO vehicle

SAHA only: 5 µM final concentration

ML-60218 only: 100 µM final concentration

Combination: 5 µM SAHA and 100 µM ML-60218

Gently layer 1.5 ml of the cell-agar suspension on top of the base agar layer.

Incubation and Analysis:

Allow the top layer to solidify at room temperature.

Incubate the plates at 37°C in a 5% CO2 incubator for 14-21 days.

Add 100 µl of fresh media (with drugs) to each well every 2-3 days to prevent drying.

After the incubation period, stain the colonies with 0.005% crystal violet.

Count the number of colonies larger than 50 µm in diameter using a microscope.

Calculate the percentage reduction in colony formation relative to the control.

Protocol 2: BrdU Incorporation Assay in Zebrafish
Larvae
This protocol assesses cell proliferation in an in vivo model.

Materials:

Wild-type zebrafish larvae (48 hpf)

TSA (stock solution in DMSO)

ML-60218 (stock solution in DMSO)
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5-bromo-2-deoxyuridine (BrdU)

E3 embryo medium

Paraformaldehyde (4%)

Anti-BrdU antibody

Fluorescent secondary antibody

DAPI

Microscope with fluorescence imaging capabilities

Procedure:

Drug Treatment:

At 48 hours post-fertilization (hpf), place zebrafish larvae in 6-well plates containing E3

embryo medium.

Treat the larvae with the following conditions for 24 hours:

Control: DMSO vehicle

TSA only

ML-60218 only

TSA + ML-60218

BrdU Labeling:

Following the 24-hour drug treatment, add BrdU to the E3 medium to a final concentration

of 10 mM.

Incubate the larvae in the BrdU-containing medium for 1 hour.

Fixation and Immunostaining:
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Wash the larvae several times with fresh E3 medium.

Fix the larvae in 4% paraformaldehyde overnight at 4°C.

Permeabilize the larvae with proteinase K.

Perform immunostaining using a primary antibody against BrdU and a fluorescently

labeled secondary antibody.

Counterstain the nuclei with DAPI.

Imaging and Analysis:

Mount the larvae and image the exocrine pancreas using a fluorescence microscope.

Count the number of BrdU-positive nuclei and the total number of DAPI-stained nuclei in

the exocrine pancreas.

Calculate the percentage of BrdU-positive cells for each treatment group.

Measure the area of the exocrine pancreas to determine changes in cell growth.

General Protocol for Assessing Synergy of ML-
60218 with Other Cancer Drugs
While specific data for ML-60218 in combination with chemotherapy agents like paclitaxel or

carboplatin is not readily available, the following general protocol can be used to assess the

potential synergistic effects of ML-60218 with any cancer drug of interest.
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General Workflow for Synergy Assessment
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Caption: General workflow for assessing drug synergy with ML-60218.
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Protocol 3: General Synergy Assessment using MTT
Assay
Materials:

Cancer cell line of interest

Appropriate cell culture medium

ML-60218

Drug X (cancer drug of interest)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

DMSO

96-well plates

Plate reader

Procedure:

Cell Seeding:

Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach

overnight.

Drug Treatment:

Prepare serial dilutions of ML-60218 and Drug X.

Treat the cells with:

ML-60218 alone at various concentrations.

Drug X alone at various concentrations.

A combination of ML-60218 and Drug X at a fixed ratio or in a checkerboard format.
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Include a vehicle control (DMSO).

Incubate for 48-72 hours.

MTT Assay:

Add MTT solution to each well (final concentration 0.5 mg/ml) and incubate for 4 hours at

37°C.

Remove the medium and add DMSO to dissolve the formazan crystals.

Read the absorbance at 570 nm using a plate reader.

Data Analysis:

Calculate the percentage of cell viability for each treatment condition relative to the vehicle

control.

Determine the IC50 value for each drug alone.

For combination treatments, calculate the Combination Index (CI) using the Chou-Talalay

method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1

indicates antagonism.

Conclusion
ML-60218 presents a novel approach to cancer therapy by targeting RNA Polymerase III. The

synergistic effects observed with HDAC inhibitors in preclinical models suggest a promising

avenue for combination therapies, particularly in cancers like pancreatic adenocarcinoma. The

provided protocols offer a starting point for researchers to investigate these and other potential

combinations of ML-60218 with existing and novel anti-cancer agents. Further research is

warranted to explore the full potential of ML-60218 in a clinical setting.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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